1-iodo-3-nitropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-iodo-3-nitropropane is a halogenated nitroalkane compound with the molecular formula C3H6INO2.
Preparation Methods
1-iodo-3-nitropropane can be synthesized through several synthetic routes. One common method involves the iodination of 3-nitropropane using iodine and a suitable oxidizing agent. The reaction typically requires controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-iodo-3-nitropropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different products, depending on the oxidizing agent used.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major products formed from these reactions include substituted nitropropanes, amines, and oxidized derivatives .
Scientific Research Applications
1-iodo-3-nitropropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-iodo-3-nitropropane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects .
Comparison with Similar Compounds
1-iodo-3-nitropropane can be compared with other nitroalkanes such as:
- Nitromethane
- Nitroethane
- 1-nitropropane
- 2-nitropropane
Properties
CAS No. |
57308-87-9 |
---|---|
Molecular Formula |
C3H6INO2 |
Molecular Weight |
214.99 g/mol |
IUPAC Name |
1-iodo-3-nitropropane |
InChI |
InChI=1S/C3H6INO2/c4-2-1-3-5(6)7/h1-3H2 |
InChI Key |
UTSDWNXMKBEJCR-UHFFFAOYSA-N |
Canonical SMILES |
C(C[N+](=O)[O-])CI |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.